3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl-
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Overview
Description
3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl- is a heterocyclic compound featuring an isoxazole ring. Isoxazoles are five-membered rings containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl- typically involves the condensation of hydroxylamine with 1,3-dicarbonyl compounds. This reaction forms the isoxazole ring through a cyclization process. Commonly, catalysts such as Cu(I) or Ru(II) are employed to facilitate the reaction .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly reagents and conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles with potential biological activities .
Scientific Research Applications
3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: It is investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl- involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Isoxazole: A basic five-membered ring with nitrogen and oxygen.
Oxazole: Similar to isoxazole but with different positioning of nitrogen and oxygen.
1,2,4-Oxadiazole: Contains an additional nitrogen atom compared to isoxazole.
Uniqueness: 3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl- is unique due to its specific functional groups and the resulting biological activities.
Properties
CAS No. |
32954-07-7 |
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Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
N-carbamoyl-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C6H7N3O3/c1-3-2-4(9-12-3)5(10)8-6(7)11/h2H,1H3,(H3,7,8,10,11) |
InChI Key |
LQXUSWLJCKWURD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(=O)N |
Origin of Product |
United States |
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